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Compound of Interest

Compound Name: 16-Aminohexadecan-1-ol
CAS No.: 50602-69-2
Cat. No.: B8564035
Get Quote
. J

Introduction: The Archaeal Advantage

Natural archaebacteria lipids (GDGTSs) are characterized by ether linkages and
transmembrane-spanning hydrocarbon chains. These features confer exceptional stability
against hydrolysis, oxidation, and high temperatures—properties highly desirable for drug
delivery systems. However, extracting natural GDGTs is costly and yields heterogeneous
mixtures.

16-aminohexadecanol (16-amino-1-hexadecanol) serves as a critical synthetic building block
for creating acyclic bolalipid analogues. By utilizing its bifunctional nature (an amino group and
a hydroxyl group separated by a C16 hydrophobic chain), researchers can synthesize
membrane-spanning lipids that mimic the "rivet" effect of archaeal lipids without the complex
stereochemistry of natural phytanyl chains.

Key Applications

o Thermostable Vaccines: Adjuvant carriers that withstand breaks in the cold chain.

o Oral Drug Delivery: Liposomes resistant to bile salts and low pH.
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e Gene Therapy: Cationic derivatives for nucleic acid encapsulation.

Chemical Basis & Mechanism

The strategy involves dimerizing 16-aminohexadecanol to create a C32-equivalent hydrophobic
core. The amino groups are linked via a dicarboxylic acid spacer (forming stable amide bonds),
leaving the hydroxyl groups free for conversion into polar headgroups (e.g., Phosphocholine).

Structural Logic:

o Amide Linker: Mimics the stability of the ether bond found in Archaea (more stable than
esters).

e C32 Span: The combined length of two C16 chains plus the linker (~2-4 carbons)
approximates the 3-4 nm thickness of a lipid bilayer, allowing the molecule to span the
membrane entirely (monolayer formation).

¢ Bipolarity: Headgroups at both ends prevent membrane peeling and fusion, enhancing
vesicle rigidity.

Synthesis Pathway Diagram

The following diagram illustrates the convergent synthesis of a Phosphocholine (PC) Bolalipid
from 16-aminohexadecanol.
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16-Aminohexadecanol Dicarboxylic Acid Chloride
(H2N-(CH2)16-0OH) (CIOC-(CH2)n-COCl)

N

Step 1: Amidation
(Dimerization)

THF/Pyridine, 0°C

Core Diol Bolalipid
(HO-C16-NH-CO-R-CO-NH-C16-0OH)

N

Step 2: Phosphorylation
& Headgroup Attachment

POCI3 / Choline Tosylate

1. POCI3, 2. Choline, 3. H20

PC-Bolalipid Analogue
(PC-O-C16-Amide-Linker-Amide-C16-O-PC)

Click to download full resolution via product page

Caption: Synthesis of amide-linked bolalipid. 16-aminohexadecanol is dimerized via a diacid
linker, then phosphorylated.

Experimental Protocols
Protocol A: Synthesis of the Bolalipid Core
(Dimerization)

This protocol yields the hydrophobic transmembrane core.
Materials:
e 16-Aminohexadecanol (CAS: 1693-12-5)

o Sebacoyl chloride (or Succinyl chloride for a shorter linker)
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e Anhydrous Tetrahydrofuran (THF) and Pyridine
e Dichloromethane (DCM) for extraction

Procedure:

Dissolution: Dissolve 10 mmol of 16-aminohexadecanol in 50 mL of anhydrous THF/Pyridine
(10:1 v/v) under nitrogen atmosphere.

e Coupling: Dropwise add 5 mmol of Sebacoyl chloride (dissolved in 10 mL THF) to the
solution at 0°C.

o Note: The 2:1 molar ratio is critical to ensure dimerization rather than polymerization.

e Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. The formation
of a white precipitate (pyridine hydrochloride) indicates reaction progress.

o Workup: Filter off the precipitate. Evaporate the solvent under reduced pressure.

 Purification: Redissolve the residue in hot ethanol or recrystallize from ethyl acetate to obtain
the pure Diol-Bolalipid Core.

o QC Check: Verify structure via *H-NMR (Look for amide proton signal ~6-8 ppm and
disappearance of amine protons).

Protocol B: Headgroup Attachment (Phosphocholine)

This step converts the inert core into a surface-active lipid.

Materials:

Diol-Bolalipid Core (from Protocol A)

Phosphorus oxychloride (POCI3)

Choline tosylate

Triethylamine (TEA)
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Procedure:

Activation: Dissolve 1 mmol of Diol-Bolalipid in dry DCM containing 3 mmol TEA. Cool to
0°C.

e Phosphorylation: Add 1.2 mmol POCI3 dropwise. Stir for 2 hours at 0°C.

e Coupling: Add 3 mmol of Choline tosylate (dissolved in dry pyridine). Stir for 24 hours at
room temperature.

o Hydrolysis: Quench the reaction with water (1 mL) to hydrolyze the P-Cl bonds. Stir for 1
hour.

 Purification: Extract with DCM/Methanol/Water (Bligh-Dyer method). Purify the organic phase
using column chromatography (Silica gel, eluent: CHCI3/MeOH/H20).

o Result:PC-Bolalipid Analogue.

Protocol C: Preparation of Archaeosomes

Formulating the synthetic lipids into stable vesicles.

Materials:

Synthesized PC-Bolalipid

Cholesterol (optional, for added rigidity)

DPPC (optional, for hybrid vesicles)

PBS Buffer (pH 7.4)
Procedure:

e Film Formation: Dissolve lipids (e.g., 10 mg Bolalipid) in Chloroform/Methanol (2:1).
Evaporate solvent in a rotary evaporator to form a thin film.

e Hydration: Add 2 mL PBS buffer to the film. Hydrate at 60°C (above the phase transition
temperature) for 1 hour with intermittent vortexing.
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¢ Size Reduction:

o Sonication: Probe sonicate for 10 mins (cycles of 30s ON / 30s OFF) to form Small

Unilamellar Vesicles (SUVs).

o Extrusion: Pass through a 100 nm polycarbonate membrane 11 times using a mini-

extruder.

o Characterization: Measure size and Zeta potential using Dynamic Light Scattering (DLS).

Data Analysis & Characterization
Expected Physicochemical Properties

The following table summarizes the typical properties of 16-aminohexadecanol-derived

bolalipids compared to standard lipids.

Property

Standard
Phospholipid
(DPPC)

Synthetic Bolalipid
(16-Amino derived)

Benefit

Membrane Structure

Bilayer (two leaflets)

Monolayer

(membrane spanning)

Prevents leaflet

peeling/fusion

Transition Temp (Tm)

~41°C

> 60°C (Tunable by

linker)

High thermal stability

pH Stability

Hydrolyzes at
extremes

Stable (Amide/Ether

mimic)

Survives Gl tract /

Endosomes

Vesicle Size

100-200 nm

80-150 nm

Tighter packing

Archaeosome Formulation Workflow
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Caption: Workflow for converting synthetic bolalipids into stable archaeosomes via thin-film
hydration.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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